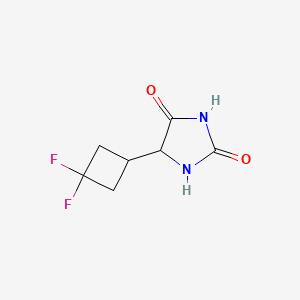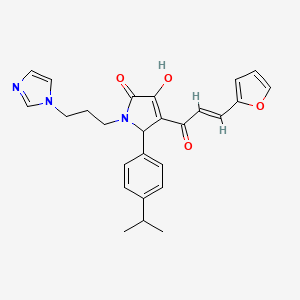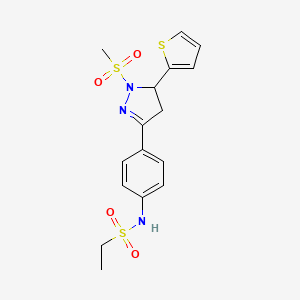
5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione is a chemical compound with the CAS Number: 2379945-26-1 . It has a molecular weight of 190.15 and its IUPAC name is 5-(3,3-difluorocyclobutyl)-1H-imidazole-2,4-diol .
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives has been achieved through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .Molecular Structure Analysis
The molecular structure of 5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione is represented by the InChI code: 1S/C7H8F2N2O2/c8-7(9)1-3(2-7)4-5(12)11-6(13)10-4/h3,12H,1-2H2, (H2,10,11,13) .Physical And Chemical Properties Analysis
The physical form of 5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione is solid . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Antidepressant Activity
Imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their potential antidepressant activity. For instance, one study prepared 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione by catalytic hydrogenation and evaluated its antidepressant effects in mice. The study found that this compound showed potential antidepressant activity with a mechanism different from that of tricyclic antidepressants and monoamine oxidase inhibitors (Wessels, Schwan, & Pong, 1980).
Antimicrobial and Antitumor Properties
Another research area focuses on the synthesis of imidazolidine-2,4-dione derivatives to evaluate their antimicrobial and antitumor potential. For example, a series of twenty-two different imidazolidine-2,4-dione derivatives were synthesized and examined for in vitro antimicrobial activity against various bacterial and yeast strains. The fused bicyclic hydantoin derivatives demonstrated the highest inhibitory activity, suggesting these compounds as promising candidates for further biological evaluation (Šmit et al., 2022).
Antiviral Agents
Imidazolidine-2,4-diones have also been identified as potent antiviral agents against a range of viruses including HIV, HCV, and dengue virus. The compounds exhibit their pharmacological action by inhibiting critical viral proteins and serve as a foundation for the development of novel antiviral drugs with improved efficacy and fewer side effects (Swain & Mohanty, 2019).
Antinociceptive Effects
Research into the psychopharmacological properties of imidazolidine derivatives has shown that compounds like 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) possess antinociceptive effects in mice. This suggests potential therapeutic applications in treating neuropathic pain and other conditions where pain management is crucial (Queiroz et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of 5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within the body .
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level .
Pharmacokinetics
These properties will have a significant impact on the compound’s bioavailability, determining how much of the drug reaches its target sites in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Propriétés
IUPAC Name |
5-(3,3-difluorocyclobutyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-7(9)1-3(2-7)4-5(12)11-6(13)10-4/h3-4H,1-2H2,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEYQTADTCUBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Fluorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B2954317.png)

![1-[(3,5-Difluorophenyl)sulfonyl]-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/no-structure.png)

![N-(2,4-difluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2954323.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2954327.png)

![3-(4-Fluorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2954332.png)
![6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2954333.png)
![N-Cyclohexyl-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2954334.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2954335.png)

